1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound with the molecular formula C₁₄H₁₀Cl₄N₂O and a molar mass of approximately 364.05 g/mol. This compound features a hydrazone functional group, which is characterized by the presence of a nitrogen-nitrogen double bond. The structure includes two aromatic rings: one derived from 5-chloro-2-hydroxyphenyl and the other from 2,4,6-trichlorophenyl, contributing to its unique chemical properties and potential biological activities .
Scientific databases such as PubChem () provide information on the compound's structure and basic properties, but no mention of specific research applications.
Several chemical suppliers offer this compound, but their listings primarily focus on product information and don't elaborate on its use in research ().
Given the limited publicly available data, it is possible that research on this specific hydrazone is:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone exhibits notable biological activities. It has been studied for its potential as:
These activities make it a candidate for further pharmacological investigations .
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the following steps:
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several applications in various fields:
Interaction studies have shown that 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone interacts with various biological macromolecules:
These interactions warrant further investigation to fully understand its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-hydroxyacetophenone | Contains a hydroxyl group | Precursor for synthesizing hydrazones |
| 2,4-Dichlorophenylhydrazine | Contains two chlorine atoms on phenyl | More potent against certain bacterial strains |
| 3-Hydroxynaphthalene-2-carboxaldehyde | Naphthalene ring structure | Exhibits different biological activities |
1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is unique due to its specific arrangement of halogen substituents and hydroxyl groups that enhance its biological activity compared to these similar compounds. Its dual aromatic nature contributes to its stability and reactivity in various chemical environments .